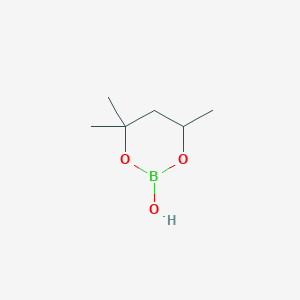
2-Hydroxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Cat. No. B8782090
Key on ui cas rn:
78-60-4
M. Wt: 143.98 g/mol
InChI Key: HWWZTLCUFSAFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05370807
Procedure details


61.2 g of boric acid (1 mol) and 118.2 g of 2-methyl-2,4-pentanediol (1 mol) and 200 ml of heptane are charged to a reaction flask equipped with stirrer, Marcusson apparatus and reflux condenser. The reaction mixture is heated up to its reflux temperature (about 95° C.), with stirring, and is kept at that temperature for a 4-hour period.



Identifiers


|
REACTION_CXSMILES
|
[B:1]([OH:4])([OH:3])[OH:2].[CH3:5][C:6](O)([CH2:8][CH:9](O)[CH3:10])[CH3:7]>CCCCCCC>[OH:2][B:1]1[O:4][C:6]([CH3:7])([CH3:5])[CH2:8][CH:9]([CH3:10])[O:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
61.2 g
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
|
Name
|
|
|
Quantity
|
118.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(CC(C)O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Marcusson apparatus and reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated up to its
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is kept at that temperature for a 4-hour period
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OB1OC(CC(O1)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
